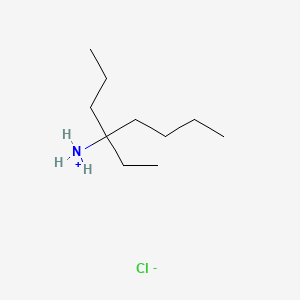

4-Ethyl-4-octanamine hydrochloride

Description

4-Ethyl-4-octanamine hydrochloride is an organic compound with the molecular formula C10H23N. It is a derivative of octanamine, characterized by the presence of an ethyl group at the fourth position of the octane chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Properties

CAS No. |

56065-52-2 |

|---|---|

Molecular Formula |

C10H24ClN |

Molecular Weight |

193.76 g/mol |

IUPAC Name |

4-ethyloctan-4-ylazanium;chloride |

InChI |

InChI=1S/C10H23N.ClH/c1-4-7-9-10(11,6-3)8-5-2;/h4-9,11H2,1-3H3;1H |

InChI Key |

GZBXVWZSDWIZSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CCC)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-octanamine hydrochloride typically involves the alkylation of octanamine with ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

C8H17NH2 + C2H5X → C10H23N + HX

where X represents a halogen atom.

Industrial Production Methods: In industrial settings, the production of 4-Ethyl-4-octanamine hydrochloride involves large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-octanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or amides.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Applications in Pharmaceuticals

-

Drug Development :

- 4-Ethyl-4-octanamine hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a building block for more complex molecules. For instance, it has been explored in the development of ligands for G protein-coupled receptors, which are critical in drug discovery for treating various diseases .

- Biochemical Research :

Industrial Applications

- Synthesis of Fine Chemicals :

-

Material Science :

- The compound is also being investigated for its potential use in polymer chemistry. It can be incorporated into polymeric materials to enhance their properties, such as thermal stability and mechanical strength.

Table 1: Predicted Collision Cross Section for 4-Ethyl-4-octanamine Hydrochloride

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 158.19032 | 140.1 |

| [M+Na]+ | 180.17226 | 149.0 |

| [M+NH4]+ | 175.21686 | 148.0 |

| [M+K]+ | 196.14620 | 143.0 |

| [M-H]- | 156.17576 | 140.1 |

Case Studies

- Biocatalysis Application :

- Pharmaceutical Research :

Mechanism of Action

The mechanism of action of 4-Ethyl-4-octanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Octanamine: Lacks the ethyl group at the fourth position.

4-Methyl-4-octanamine: Contains a methyl group instead of an ethyl group.

4-Propyl-4-octanamine: Contains a propyl group instead of an ethyl group.

Uniqueness: 4-Ethyl-4-octanamine hydrochloride is unique due to the presence of the ethyl group at the fourth position, which imparts distinct chemical and physical properties

Biological Activity

4-Ethyl-4-octanamine hydrochloride, a compound with the chemical formula CHClN, has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article will delve into its biological activities, including antimicrobial properties, effects on plant stress tolerance, and potential applications in pharmacology.

- Molecular Formula : CHClN

- Molecular Weight : 201.77 g/mol

- CAS Number : 41716-00-1

Antimicrobial Activity

Research indicates that compounds similar to 4-Ethyl-4-octanamine hydrochloride exhibit significant antimicrobial properties. A study on quaternary ammonium compounds, which share structural similarities, reported that certain derivatives possess amebicidal and antibacterial activities. These compounds have been utilized in formulations aimed at controlling microbial growth and preventing dental plaque formation .

Table 1: Antimicrobial Efficacy of Similar Compounds

| Compound Name | Antimicrobial Activity | Application Area |

|---|---|---|

| Quaternary Ammonium | Amebicidal, Antibacterial | Dental Hygiene, Topical Agents |

| 4-Ethyl-4-octanamine | Potentially Similar | Needs further investigation |

Effects on Plant Stress Tolerance

Recent studies have explored the use of compounds like 4-Ethyl-4-octanamine hydrochloride in enhancing abiotic stress tolerance in plants. For instance, agrochemical formulations that include similar amines have shown promise in improving plant resilience under stress conditions such as high salinity and drought. These formulations can enhance growth rates and mitigate cell death in stressed plant tissues .

Case Study: Arabidopsis thaliana

In a controlled experiment, Arabidopsis thaliana plants treated with a compound structurally related to 4-Ethyl-4-octanamine hydrochloride exhibited enhanced growth and reduced cell death under photorespiratory conditions. The results indicated that the compound could effectively rescue mutant plants from stress-induced mortality .

Pharmacological Applications

The pharmacological potential of 4-Ethyl-4-octanamine hydrochloride is still under investigation. However, its structural characteristics suggest possible applications in drug development, particularly in formulating agents that target specific biological pathways.

Table 2: Potential Pharmacological Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of topical antimicrobial formulations |

| Plant Growth Regulators | Enhancing crop resilience to abiotic stress |

| Drug Development | Investigating effects on specific biological targets |

Safety and Toxicity

Safety assessments for 4-Ethyl-4-octanamine hydrochloride are essential for its application in pharmaceuticals and agriculture. Toxicity profiles indicate that while some amines can be hazardous at high concentrations, detailed studies are necessary to establish safe usage levels for this specific compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.